molecular formula C10H12Cl2N2OS B1371822 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride CAS No. 690632-12-3

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride

Cat. No.: B1371822
CAS No.: 690632-12-3
M. Wt: 279.19 g/mol
InChI Key: SYKQAMBYYFRYFW-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H10Cl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride is studied for its potential as an enzyme inhibitor or receptor modulator.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
  • [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
  • [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine hydrochloride

Uniqueness: The uniqueness of [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 3-position of the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

690632-12-3

Molecular Formula

C10H12Cl2N2OS

Molecular Weight

279.19 g/mol

IUPAC Name

[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine;hydrate;hydrochloride

InChI

InChI=1S/C10H9ClN2S.ClH.H2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;;/h1-4,6H,5,12H2;1H;1H2

InChI Key

SYKQAMBYYFRYFW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN.Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CN.O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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